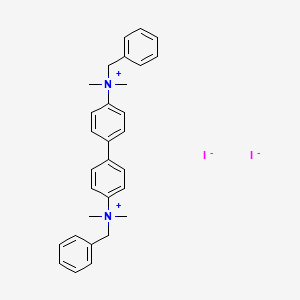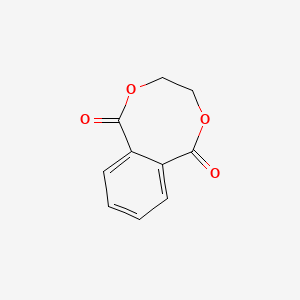
Ethylene phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene phthalate, also known as polyethylene terephthalate, is a thermoplastic polymer resin of the polyester family. It is widely used in various applications, including fibers for clothing, containers for liquids and foods, and thermoforming for manufacturing. This compound is known for its excellent combination of properties, such as mechanical strength, thermal stability, and chemical resistance .
Méthodes De Préparation
Ethylene phthalate is typically synthesized through the polymerization of ethylene glycol and terephthalic acid. The reaction involves heating these two compounds under the influence of chemical catalysts, resulting in the formation of a molten, viscous mass that can be spun into fibers or solidified for later processing as a plastic . Industrial production methods often involve the use of dimethyl terephthalate as an alternative starting material, which undergoes similar reaction conditions .
Analyse Des Réactions Chimiques
Ethylene phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and heat, this compound can hydrolyze to form terephthalic acid and ethylene glycol.
Oxidation: Exposure to strong oxidizing agents can lead to the breakdown of the polymer chains.
Thermal Degradation: At high temperatures, this compound can decompose, releasing volatile compounds.
Common reagents used in these reactions include water, acids, and oxidizing agents. The major products formed from these reactions are terephthalic acid and ethylene glycol .
Applications De Recherche Scientifique
Ethylene phthalate has numerous scientific research applications:
Chemistry: It is used as a model compound for studying polymerization and degradation processes.
Industry: It is widely used in the production of textiles, packaging materials, and engineering resins.
Mécanisme D'action
The mechanism by which ethylene phthalate exerts its effects involves the formation of ester bonds between ethylene glycol and terephthalic acid. These ester bonds provide the polymer with its characteristic strength and stability. The molecular targets and pathways involved in its biodegradation include enzymatic hydrolysis by specific hydrolases that cleave the ester bonds .
Comparaison Avec Des Composés Similaires
Ethylene phthalate is often compared with other similar compounds, such as:
Polyethylene: Unlike this compound, polyethylene is a simple hydrocarbon polymer without ester linkages, resulting in different mechanical and thermal properties.
Polypropylene: Similar to polyethylene, polypropylene lacks ester bonds and has different chemical resistance and mechanical properties.
Polyvinyl chloride: This compound contains chlorine atoms, which give it unique properties compared to this compound.
This compound’s uniqueness lies in its combination of mechanical strength, thermal stability, and chemical resistance, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
4196-98-9 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
3,4-dihydro-2,5-benzodioxocine-1,6-dione |
InChI |
InChI=1S/C10H8O4/c11-9-7-3-1-2-4-8(7)10(12)14-6-5-13-9/h1-4H,5-6H2 |
Clé InChI |
SENMPMXZMGNQAG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


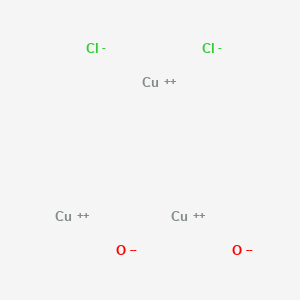

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)


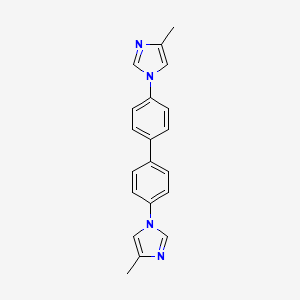
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
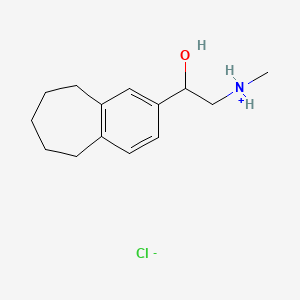
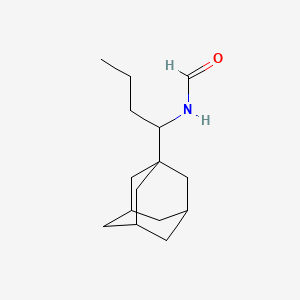
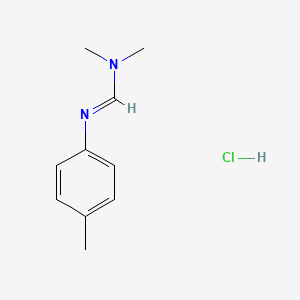

![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
